molecular formula C14H7N3O6 B068767 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid CAS No. 164394-23-4

5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid

Cat. No.: B068767
CAS No.: 164394-23-4
M. Wt: 313.22 g/mol
InChI Key: XZQXNUFLUBLEIO-UHFFFAOYSA-N
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Description

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C({14})H({7})N({3})O({6}). It is a derivative of 1,10-phenanthroline, featuring nitro and carboxylic acid functional groups. This compound is notable for its applications in coordination chemistry, where it acts as a ligand, and in various scientific research fields due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid (5NP) is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a major global health concern .

Mode of Action

5NP exhibits a dual mechanism of action against Mycobacterium tuberculosis. Firstly, it is activated in an F420-dependent manner , resulting in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . Secondly, 5NP also kills naturally resistant intracellular bacteria by inducing autophagy in macrophages .

Biochemical Pathways

It is known that 5np is activated in an f420-dependent manner . This suggests that it may interfere with the F420-dependent redox reactions in the bacterium. Additionally, 5NP induces autophagy in macrophages , which could affect various cellular processes including protein degradation and immune response.

Pharmacokinetics

The fact that 5np can kill intracellular bacteria suggests that it is able to penetrate cell membranes

Result of Action

The action of 5NP results in the death of Mycobacterium tuberculosis, both extracellular and intracellular . This is achieved through the generation of toxic metabolites and the induction of autophagy in host cells .

Action Environment

The efficacy and stability of 5NP could be influenced by various environmental factors. For instance, the presence of F420, a cofactor found in certain bacteria including Mycobacterium tuberculosis, is necessary for the activation of 5NP . Additionally, the intracellular environment of macrophages, where 5NP induces autophagy, could also influence its action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid typically involves the nitration of 1,10-phenanthroline-2,9-dicarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the phenanthroline ring.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Alcohols with sulfuric acid as a catalyst for esterification.

Major Products:

    Reduction: 5-amino-1,10-phenanthroline-2,9-dicarboxylic acid.

    Esterification: Methyl or ethyl esters of this compound.

Scientific Research Applications

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is widely used in scientific research due to its ability to form stable complexes with metal ions. Its applications include:

    Chemistry: As a ligand in coordination chemistry to study metal-ligand interactions and to synthesize metal complexes with potential catalytic properties.

    Biology: In biochemical assays to detect and quantify metal ions in biological samples.

    Medicine: Potential use in the development of metal-based drugs and diagnostic agents.

    Industry: Utilized in the development of sensors and materials for detecting metal ions in environmental samples.

Comparison with Similar Compounds

    1,10-Phenanthroline: Lacks the nitro and carboxylic acid groups, making it less versatile in forming metal complexes.

    2,9-Dimethyl-1,10-phenanthroline: Substituted with methyl groups instead of nitro and carboxylic acid groups, affecting its binding properties.

    5-Amino-1,10-phenanthroline-2,9-dicarboxylic acid: The amino group provides different reactivity compared to the nitro group.

Uniqueness: 5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which enhance its ability to form stable and diverse metal complexes. This makes it particularly valuable in applications requiring strong and specific metal ion binding.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXNUFLUBLEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428798
Record name 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164394-23-4
Record name 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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